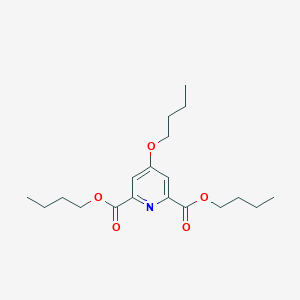

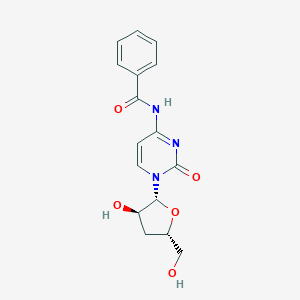

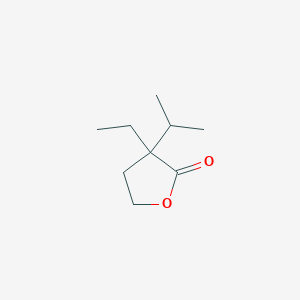

![molecular formula C12H22N2O2 B062035 Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate CAS No. 185693-12-3](/img/structure/B62035.png)

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate and similar compounds involves multi-step chemical processes. An example includes the use of a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, demonstrating an efficient method to achieve the target product with high purity (Wenjie Li et al., 2012). Another approach involves aziridine opening followed by optical resolution, showcasing the capability to synthesize enantiomerically enriched compounds (Qun Xu & D. Appella, 2006).

Molecular Structure Analysis

Molecular structure determination, such as X-ray diffraction, reveals intricate details about the spatial arrangement of atoms within these compounds. The crystal structure of related tert-butyl carbamate compounds has been characterized to understand the conformational dynamics and intermolecular interactions, providing insights into the stability and reactivity of such molecules (S. Naveen et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its versatility as an intermediate. For example, palladium-catalyzed three-component reactions have been utilized to synthesize aminopyrroles, demonstrating the compound's reactivity towards forming complex heterocyclic structures (Guanyinsheng Qiu et al., 2017).

Applications De Recherche Scientifique

Environmental Remediation and Water Treatment

One significant area of research involving tert-butyl compounds focuses on environmental remediation, specifically the decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, in water treatment processes. Studies have explored the use of radio frequency (RF) plasma reactors for the efficient decomposition and conversion of MTBE into less harmful substances. This process demonstrates the potential of applying advanced oxidation processes for the treatment of water contaminated with gasoline additives, offering a promising method for environmental cleanup efforts (Hsieh et al., 2011).

Supramolecular Chemistry and Material Science

Research in supramolecular chemistry has also highlighted the use of pyrrole-based compounds, such as calixpyrroles, for the development of supramolecular capsules. These structures are derived from calixpyrrole scaffolds and have shown potential in various applications, including molecular recognition and the construction of functional materials. The synthesis and self-assembly of these capsules demonstrate the versatility of pyrrole derivatives in creating complex molecular architectures with potential applications in nanotechnology and material science (Ballester, 2011).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, tert-butyl and pyrrole derivatives are pivotal in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products. The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights the importance of these compounds in stereoselective synthesis. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, showcasing the broad utility of tert-butyl and pyrrole derivatives in drug discovery and development (Philip et al., 2020).

Biodegradation and Environmental Fate

Further research into the environmental fate and biodegradation of MTBE and related compounds like tert-butyl alcohol (TBA) sheds light on the challenges and potential strategies for mitigating pollution from these substances. Studies indicate the aerobic and anaerobic biodegradability of MTBE and TBA in soil and groundwater, exploring microbial pathways and enzymatic mechanisms responsible for the breakdown of these compounds. Such insights are critical for developing bioremediation strategies to address contamination from fuel additives and protect water resources (Schmidt et al., 2004).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s always important to handle this compound with appropriate safety measures.

Propriétés

IUPAC Name |

tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODGRZURVLFVKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2C1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599249 |

Source

|

| Record name | tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185693-12-3 |

Source

|

| Record name | tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

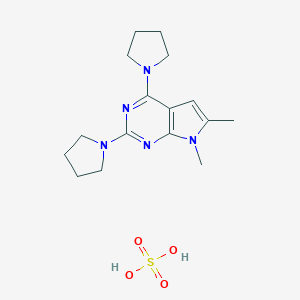

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

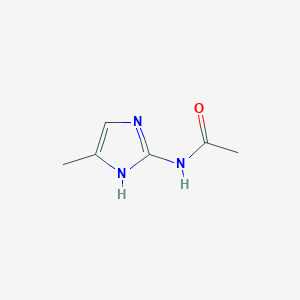

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

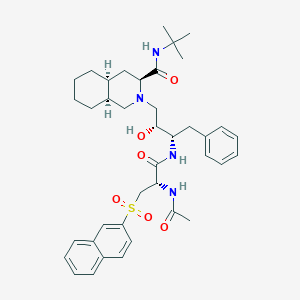

![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)